molecular formula C32H37ClN8O2 B13909052 KRAS G12D inhibitor 6

KRAS G12D inhibitor 6

Cat. No.: B13909052
M. Wt: 601.1 g/mol
InChI Key: CSLYXEVBZNMNDE-JCYRPKCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS G12D inhibitor 6 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 6 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions are intermediates and final inhibitors with enhanced binding affinity, specificity, and stability .

Scientific Research Applications

KRAS G12D inhibitor 6 has a wide range of scientific research applications, including:

Biological Activity

KRAS G12D is a prevalent mutation in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer. The development of selective inhibitors targeting this mutation has gained significant attention in recent years. Among these, KRAS G12D inhibitor 6 has emerged as a promising candidate due to its unique mechanism of action and biological activity.

This compound is designed to selectively bind to the GTP-bound state of the KRAS G12D protein, which is crucial because this state is often stabilized in cancer cells due to the mutation's impaired GTPase activity. Unlike other inhibitors that may preferentially bind to the GDP-bound state, this compound demonstrates a rapid and effective labeling of the active form of KRAS G12D. Studies have shown that it can completely label endogenous KRAS-G12D in cancer cell lines within two hours, leading to a significant reduction in downstream signaling pathways, such as phospho-ERK levels .

Biological Assays and In Vitro Activity

The biological activity of this compound has been evaluated through various assays:

  • KRAS G12D Activity Assay : This assay measures the ability of the inhibitor to disrupt KRAS signaling.
  • Cellular Signaling Activity Assay : This assesses the impact on downstream signaling pathways.
  • CellTiter-Glo Viability Assay : Measures cell viability post-treatment with the inhibitor.

Results indicate that this compound exhibits sub-nanomolar affinities for KRAS G12D, demonstrating potent inhibitory effects on human pancreatic cancer cells. The compound has shown a dose-dependent response, with significant tumor growth inhibition observed in preclinical models .

Case Studies and Research Findings

  • Preclinical Models : In vivo studies using tumor-bearing mice have confirmed that treatment with this compound significantly reduces tumor size compared to controls. This suggests strong potential for clinical application in treating KRAS G12D-driven cancers .
  • Comparative Studies : When compared to other inhibitors like MRTX1133, which targets the GDP-bound state, this compound's preference for the active state allows for more effective inhibition of tumor growth and reduced side effects associated with off-target actions .

Data Tables

The following table summarizes key biological assays and their results for this compound compared to other known inhibitors:

Inhibitor IC50 (nM) Mechanism Effect on Tumor Growth
This compound<10Selective binding to GTP-bound KRASSignificant reduction
MRTX1133~50Binding to GDP-bound KRASModerate reduction
Compound 3<20Noncovalent interactionSignificant reduction

Properties

Molecular Formula

C32H37ClN8O2

Molecular Weight

601.1 g/mol

IUPAC Name

2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H37ClN8O2/c1-38-13-4-7-23(38)20-43-32-36-27-19-39(28-9-3-6-21-5-2-8-25(33)29(21)28)14-11-24(27)30(37-32)40-15-16-41(22(18-40)10-12-34)31(42)26-17-35-26/h2-3,5-6,8-9,22-23,26,35H,4,7,10-11,13-20H2,1H3/t22-,23-,26+/m0/s1

InChI Key

CSLYXEVBZNMNDE-JCYRPKCISA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.